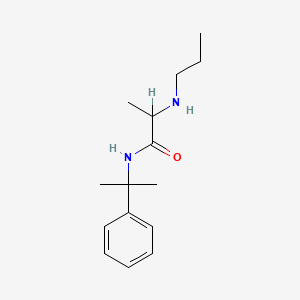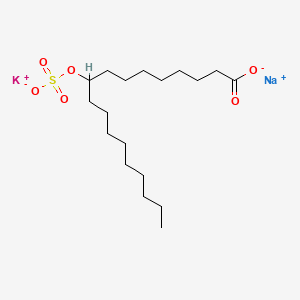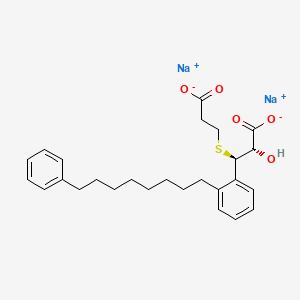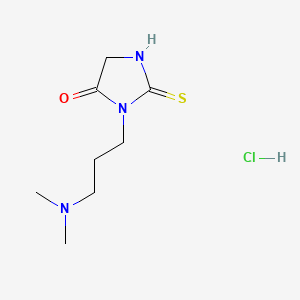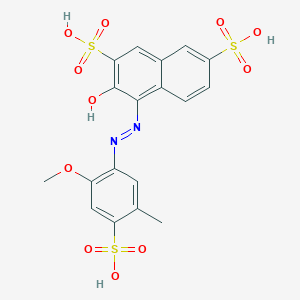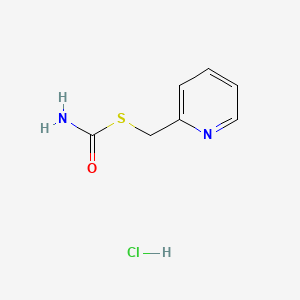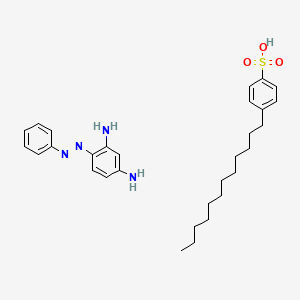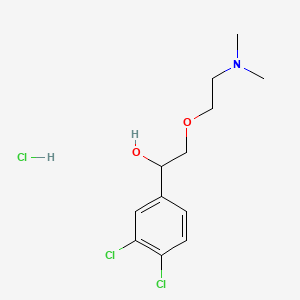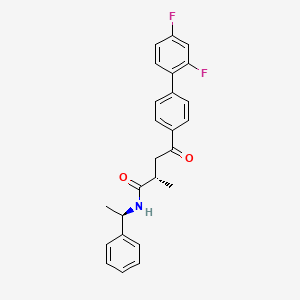
(1,1'-Biphenyl)-4-butanamide, 2',4'-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of biphenyl, butanamide, and difluoro groups, contributes to its distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- typically involves multi-step organic reactions. The process may include:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a boronic acid.
Introduction of Butanamide Group: The butanamide group can be introduced via an amide coupling reaction using appropriate amine and acid derivatives.
Addition of Difluoro Groups: The difluoro groups can be added through electrophilic fluorination reactions.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying protein-ligand interactions.
Medicine
The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxamide: A simpler analog with similar structural features.
2,4-Difluorobiphenyl: A related compound with difluoro groups but lacking the butanamide moiety.
N-Phenylethylbiphenylamine: A compound with a similar amine group but different overall structure.
Uniqueness
The uniqueness of (1,1’-Biphenyl)-4-butanamide, 2’,4’-difluoro-alpha-methyl-gamma-oxo-N-(1-phenylethyl)-, (R-(R*,S*))- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
161692-87-1 |
|---|---|
分子式 |
C25H23F2NO2 |
分子量 |
407.5 g/mol |
IUPAC名 |
(2S)-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxo-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C25H23F2NO2/c1-16(25(30)28-17(2)18-6-4-3-5-7-18)14-24(29)20-10-8-19(9-11-20)22-13-12-21(26)15-23(22)27/h3-13,15-17H,14H2,1-2H3,(H,28,30)/t16-,17+/m0/s1 |
InChIキー |
IRODEYFFQWPTPR-DLBZAZTESA-N |
異性体SMILES |
C[C@@H](CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)N[C@H](C)C3=CC=CC=C3 |
正規SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)NC(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


